1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-
Description
1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is a substituted phthalazinone derivative characterized by a 3-hydroxypropylamino group at the 4-position of the heterocyclic core. This compound is synthesized via palladium-catalyzed amination of brominated phthalazinone precursors, as demonstrated in recent methodologies . The 3-hydroxypropyl substituent introduces both hydrophilic (hydroxyl group) and flexible alkyl chain properties, which influence its solubility, coordination capabilities, and biological activity. High purity (97%) has been reported for this compound, underscoring its applicability in pharmaceutical research .
Properties
CAS No. |
53442-56-1 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H13N3O2/c15-7-3-6-12-10-8-4-1-2-5-9(8)11(16)14-13-10/h1-2,4-5,15H,3,6-7H2,(H,12,13)(H,14,16) |
InChI Key |
VUBRPJZEDRNOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the 3-hydroxypropylamino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives.
Scientific Research Applications
While the search results do not provide extensive details specifically on case studies or comprehensive data tables for the applications of "1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-," they do offer some information regarding its properties, synthesis, and potential uses.
Basic Information
1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- has the molecular formula and a molecular weight of 219.24 g/mol . It is also identified by the CAS number 53442-56-1 . Synonyms include 4-[(3-Hydroxypropyl)amino]-1(2H)-phthalazinone and 4-((3-Hydroxypropyl)amino)phthalazin-1(2H)-one .
Synthesis
Amino- and polyaminophthalazinones can be synthesized through palladium-catalyzed amination of 4-bromophthalazinones .
Potential Applications
- Anticancer Activity Some amino derivatives of phthalazinone have demonstrated interesting anticancer activities in biological screenings on HT-29 and PC-3 cell lines, as well as on the L-929 cell line .
- Antimicrobial Agents Phthalazines and phthalazine hybrids have been explored as antimicrobial agents .
- PARP Inhibitors Certain phthalazinone compounds exhibit anti-cancer activity as poly(ADP-ribose) polymerase (PARP) inhibitors .
- Treatment of MTAP-deleted cancers The PRMT5- MTA complex has emerged as a drug target for the treatment of MTAP-deleted cancers .
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The 3-hydroxypropylamino group distinguishes this compound from analogues with varied substituents. Key comparisons include:
Table 1: Comparison of Substituent Effects
*Estimated based on substituent contributions.
- Solubility and logP : The hydroxypropyl group imparts higher aqueous solubility compared to chlorobenzyl () or methoxyphenyl () analogues, which are more lipophilic. This property may enhance bioavailability in drug delivery .
- Coordination Chemistry: Unlike the mercapto-triazolyl derivative (), the hydroxypropylamino group facilitates stable Cu(II) coordination, critical for anticancer mechanisms .
Reactivity and Stability
- The hydroxypropyl group enhances hydrogen bonding, improving stability in polar solvents. In contrast, methoxyphenyl analogues () undergo nucleophilic attacks due to electron-rich aromatic systems .
- Thiol-containing derivatives () may exhibit redox sensitivity, limiting their utility in oxidative environments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone, and what are their limitations?
- Methodological Answer : The synthesis typically involves bromination of phthalazin-1(2H)-one followed by nucleophilic substitution with 3-hydroxypropylamine. For example, bromination using potassium tribromide generates 4-bromophthalazinone, which undergoes substitution with amines under palladium catalysis . A key limitation is the requirement for brominated precursors, which may involve multi-step preparation. Alternative routes, such as multicomponent reactions, are restricted to specific isocyanides, limiting functional group diversity .
Q. How can structural characterization of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For example, IR can detect shifts in C=O and N-H stretching frequencies (e.g., C=O at ~1650 cm, N-H at ~3300 cm) to confirm lactam formation and amine substitution. NMR can resolve regiochemistry by analyzing coupling patterns in aromatic protons and hydroxypropyl chain protons . Elemental analysis and mass spectrometry further validate molecular composition .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the palladium-catalyzed amination of bromophthalazinones with 3-hydroxypropylamine?
- Methodological Answer : Key factors include:
- Catalyst selection : Pd(dba) with Xantphos ligand improves coupling efficiency for bulky amines .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Purification : Recrystallization from ethanol or column chromatography is often needed to isolate products with >95% purity . Challenges include competing side reactions (e.g., dehalogenation) and ligand degradation at high temperatures .
Q. How do coordination properties of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives with metal ions (e.g., Cu) influence their biological activity?
- Methodological Answer : The amino and hydroxyl groups act as chelating sites, forming stable octahedral or square-planar complexes. For Cu, coordination enhances redox activity, which may contribute to DNA cleavage or ROS generation in cancer cells. Stability constants (log K ~8–10) and spectroscopic shifts (e.g., d-d transitions at 600–700 nm) should be quantified to correlate structure-activity relationships .
Q. What strategies resolve contradictions in cytotoxicity data for phthalazinone derivatives across different cell lines?
- Methodological Answer :
- Dose-response profiling : Test compounds at concentrations ranging from 1 nM to 100 µM to identify IC variability.
- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide).
- Metabolic interference : Account for cell-specific PARP inhibition (e.g., Olaparib analogs) by measuring NAD depletion . Contradictions often arise from differences in cell membrane permeability or efflux pump expression .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported yields for the alkylation of 4-bromophthalazinone with 3-hydroxypropylamine?
- Methodological Answer : Variations in yield (e.g., 40–75%) may stem from:
- Amine nucleophilicity : Protonation of 3-hydroxypropylamine in non-polar solvents reduces reactivity; use bases like KCO to deprotonate .
- Catalyst loading : Excess Pd (≥5 mol%) can suppress byproducts but increases costs.
- Workup protocols : Inadequate removal of Pd residues (e.g., via activated charcoal) may inflate yields .
Q. How should conflicting IR spectral data for metal-phthalazinone complexes be interpreted?
- Methodological Answer : Shifts in C=O stretches (e.g., from 1650 cm to 1620 cm) indicate coordination to metal ions. However, overlapping bands from solvent or counterions (e.g., NO at 1380 cm) require baseline subtraction or deuterated solvents for clarity .
Biological Evaluation
Q. What in vitro assays are recommended for evaluating the anticancer potential of 4-[(3-hydroxypropyl)amino]-1(2H)-phthalazinone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
